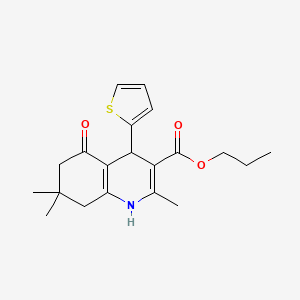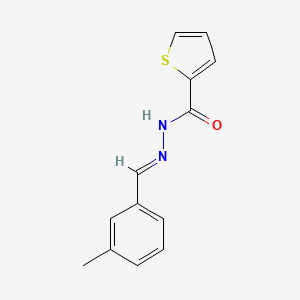![molecular formula C23H22ClF3N4O2 B11680024 N-benzyl-3-chloro-5-(4-methoxyphenyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11680024.png)
N-benzyl-3-chloro-5-(4-methoxyphenyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-3-CHLORO-5-(4-METHOXYPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structural features, including a trifluoromethyl group, a methoxyphenyl group, and a pyrazolo[1,5-a]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-CHLORO-5-(4-METHOXYPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Attachment of the methoxyphenyl group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Chlorination and benzylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-CHLORO-5-(4-METHOXYPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Palladium catalysts for cross-coupling reactions, halogenating agents for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
N-BENZYL-3-CHLORO-5-(4-METHOXYPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antiviral agent.
Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-BENZYL-3-CHLORO-5-(4-METHOXYPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-3-CHLORO-5-(4-METHOXYPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- N-BENZYL-3-CHLORO-5-(4-METHOXYPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Uniqueness
The uniqueness of N-BENZYL-3-CHLORO-5-(4-METHOXYPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development.
Properties
Molecular Formula |
C23H22ClF3N4O2 |
|---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
N-benzyl-3-chloro-5-(4-methoxyphenyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C23H22ClF3N4O2/c1-30(13-14-6-4-3-5-7-14)22(32)20-19(24)21-28-17(15-8-10-16(33-2)11-9-15)12-18(23(25,26)27)31(21)29-20/h3-11,17-18,28H,12-13H2,1-2H3 |
InChI Key |
IRLIFJGIXNVWMG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=C(C=C4)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679958.png)
![(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11679963.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11679966.png)
![ethyl (2Z)-1,3-diethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B11679969.png)
![6-chloro-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11679970.png)
![dimethyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11679976.png)
![3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-indol-5-yl 3-nitrobenzoate](/img/structure/B11679984.png)
![2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11679986.png)

![3-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11679991.png)
![(4E)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-[(4-fluorophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B11679993.png)
![N-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11680002.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B11680031.png)
